3-Cyclopropylpiperazin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropylpiperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-6(5-1-2-5)8-3-4-9-7/h5-6,8H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCWDGZBZPNZNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C(=O)NCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249939-35-2 | |
| Record name | 3-cyclopropylpiperazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
High Resolution Structural Characterization and Elucidation of 3 Cyclopropylpiperazin 2 One
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
This section would typically involve the dissolution of a synthesized and purified sample of 3-Cyclopropylpiperazin-2-one in a suitable deuterated solvent to record a suite of NMR spectra.
Application of Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
A complete set of 2D NMR experiments would be required to unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts and to determine the connectivity and stereochemistry of the molecule.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, establishing which protons are adjacent to one another within the cyclopropyl (B3062369) and piperazinone rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom bearing protons.
NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close in space, which is essential for determining the relative stereochemistry and preferred conformation of the molecule in solution.
Without access to these experimental spectra for this compound, no data tables or detailed findings can be generated.
¹⁵N NMR Spectroscopy for Nitrogen Atom Environments
Due to the low natural abundance and sensitivity of the ¹⁵N isotope, these experiments can be challenging but provide invaluable information. ¹⁵N NMR spectroscopy, often performed using indirect methods like ¹H-¹⁵N HMBC, would help to characterize the electronic environment of the two distinct nitrogen atoms within the piperazin-2-one (B30754) ring (the amide nitrogen and the secondary amine nitrogen). The chemical shifts would offer insight into hybridization and electron density. Currently, no such data has been published for this compound.
X-ray Crystallographic Analysis for Absolute Configuration and Conformation
This technique is the gold standard for determining the three-dimensional structure of a molecule in the solid state. nih.govnih.govnih.govyale.edu It would require growing a suitable single crystal of this compound. The resulting diffraction data would provide precise bond lengths, bond angles, and torsion angles. nih.govnih.gov Crucially, for this chiral molecule, X-ray crystallography could determine the absolute configuration (R or S) at the stereocenter (carbon 3) and reveal the exact conformation of the piperazinone ring (e.g., chair, boat, or twist-boat) and the orientation of the cyclopropyl substituent in the crystalline state. A search of crystallographic databases reveals no deposited crystal structure for this compound.
Mass Spectrometric Techniques for Molecular Formula and Fragmentation Pathway Determination
Mass spectrometry would be used to confirm the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula. The fragmentation pattern, obtained typically through electron ionization (EI) or collision-induced dissociation (CID), would offer structural information by showing how the molecule breaks apart. Characteristic losses, such as the loss of the cyclopropyl group or fragments from the piperazinone ring, would be analyzed to support the proposed structure. This experimental data is not available in the reviewed literature.
Computational Chemistry and Theoretical Investigations of 3 Cyclopropylpiperazin 2 One
Quantum Chemical Calculations on Electronic Structure and Bonding
Quantum chemical calculations, rooted in solving the Schrödinger equation, are employed to determine the electronic wavefunctions of molecules. northwestern.edu This information allows for the detailed characterization of molecular structure, bonding, and electronic properties. For 3-Cyclopropylpiperazin-2-one, these methods can elucidate the intricate interplay between the strained cyclopropyl (B3062369) ring and the piperazinone core.
The piperazinone ring contains a cyclic amide, also known as a lactam. A key feature of the amide bond is resonance, which involves the delocalization of the nitrogen lone pair electrons into the carbonyl π-system. researchgate.netmdpi.com This nN → π*C=O interaction results in a partial double bond character for the C-N bond, which in turn leads to a planar geometry and a significant energy barrier to rotation around this bond. nih.govresearchgate.net
Quantum chemical calculations can quantify the extent of this resonance stabilization and the magnitude of the rotational barrier. The barrier height is a critical parameter influencing the conformational dynamics of the piperazinone ring. rsc.org For this compound, theoretical methods like Density Functional Theory (DFT) can be used to calculate the energy profile for rotation around the C2-N1 bond. This involves mapping the potential energy surface as the amide bond is twisted from its planar ground state to a perpendicular transition state. The calculated rotational barrier is expected to be comparable to those found in other cyclic amide systems.
Table 1: Representative Calculated Rotational Barriers for Amide Bonds in Various Systems This table presents hypothetical data based on typical values found in the literature for illustrative purposes.
| Compound | Method | Calculated Rotational Barrier (kcal/mol) |
| N,N-dimethylformamide | MP2/6-311+G** | ~21 |
| N-methylacetamide | B3LYP/6-31G(d,p) | ~18 |
| 2-Piperidinone | DFT/B3LYP | ~17 |
| This compound | DFT/B3LYP | (Estimated ~16-19) |
The presence of the second nitrogen atom (at position 4) and the cyclopropyl substituent at the α-carbon (position 3) can subtly modulate the electronic properties of the amide bond, potentially altering the rotational barrier compared to simpler lactams.
The cyclopropyl group is characterized by significant ring strain, estimated to be around 27-28 kcal/mol, due to the deviation of its internal C-C-C bond angles (60°) from the ideal sp³ tetrahedral angle (109.5°). nih.gov This strain is a result of both angle strain and torsional strain. libretexts.org The bonding in cyclopropane (B1198618) is described by the Walsh model, which posits that the C-C sigma bonds have a high degree of p-character, giving them properties reminiscent of π-bonds. stackexchange.com
This unique electronic nature allows the cyclopropyl group to act as a good π-electron donor, capable of conjugative interaction with adjacent unsaturated systems or electron-deficient centers. stackexchange.comgoogle.com In this compound, quantum chemical calculations can be used to investigate the electronic interaction between the cyclopropyl ring and the piperazinone system. Specifically, these calculations can analyze:
Orbital Overlap: The extent of overlap between the Walsh orbitals of the cyclopropyl ring and the π-system of the amide group.
Charge Distribution: How the electron-donating nature of the cyclopropyl group affects the charge distribution within the piperazinone ring, particularly on the carbonyl carbon and oxygen atoms.
Bond Lengths: Theoretical calculations can predict subtle changes in the C-C and C-N bond lengths within the piperazinone ring as a result of electronic delocalization involving the cyclopropyl substituent.
The reactivity of cyclopropanes is often driven by the release of this ring strain. nih.govchemrxiv.org Computational studies can model potential ring-opening reactions, providing insight into the thermodynamic driving forces and kinetic barriers for such transformations.
Table 2: Typical Ring Strain Energies of Small Cycloalkanes
| Cycloalkane | Ring Size | Strain Energy (kcal/mol) |
| Cyclopropane | 3 | ~27.5 |
| Cyclobutane | 4 | ~26.3 |
| Cyclopentane (B165970) | 5 | ~6.2 |
| Cyclohexane | 6 | ~0 |
Conformational Space Exploration and Stereoisomerism
Furthermore, the C3 carbon atom, bearing the cyclopropyl group, is a stereocenter. This gives rise to two enantiomers: (R)-3-Cyclopropylpiperazin-2-one and (S)-3-Cyclopropylpiperazin-2-one. nih.govnih.gov
Computational methods are invaluable for exploring this conformational space. scribd.com By calculating the relative energies of different possible conformers, the most stable ground-state structures can be identified. Key aspects to investigate include:
Ring Conformation: Determining the lowest energy conformation of the piperazinone ring (e.g., chair vs. twist-boat).
Substituent Orientation: For a chair-like conformation, determining the energetic preference for the cyclopropyl group to be in an axial versus an equatorial position. Generally, bulky substituents prefer the equatorial position to minimize steric interactions. nih.gov
Rotational Isomers: Analyzing the preferred rotational orientation (rotamer) of the cyclopropyl group relative to the piperazinone ring.
Table 3: Hypothetical Relative Energies of this compound Conformers This table presents plausible relative energy differences based on general principles of conformational analysis for illustrative purposes.
| Conformation | Cyclopropyl Position | Relative Energy (kcal/mol) |
| Chair | Equatorial | 0.0 (Reference) |
| Chair | Axial | +2.5 |
| Twist-Boat | Equatorial | +5.0 |
| Twist-Boat | Axial | +7.0 |
Molecular Dynamics Simulations for Conformational Landscape and Interactions
While quantum chemical calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. researchgate.net
For this compound, MD simulations, often performed in a simulated solvent environment like water, can be used to:
Explore the Conformational Landscape: Observe transitions between different ring conformations (e.g., chair-to-boat interconversions) and rotations of the cyclopropyl group. This provides a more complete picture of the molecule's flexibility than static calculations alone.
Analyze Solvent Interactions: Study the formation and dynamics of hydrogen bonds between the amide and amine groups of the piperazinone ring and surrounding water molecules.
Simulate Binding Interactions: If this compound is a ligand for a biological target (e.g., an enzyme or receptor), MD simulations can model the binding process, identify key intermolecular interactions, and assess the stability of the ligand-protein complex. mdpi.com
Table 4: Key Parameters and Potential Outputs of a Molecular Dynamics Simulation
| Parameter | Description | Potential Output |
| Force Field | A set of parameters describing the potential energy of the system. | Accurate representation of molecular mechanics. |
| Solvent Model | Explicit (e.g., TIP3P water) or implicit solvent representation. | Realistic simulation of aqueous environment. |
| Simulation Time | Duration of the simulation (e.g., nanoseconds to microseconds). | Observation of conformational changes and rare events. |
| Analysis | Root Mean Square Deviation (RMSD), Radial Distribution Functions (RDFs). | Quantify structural stability and solvent organization. |
Mechanistic Pathways Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. mdpi.com By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction rates and feasibility.
A plausible synthesis of this compound could involve the cyclization of a precursor derived from a cyclopropyl-substituted α-amino acid and an ethylenediamine (B42938) derivative. sciprofiles.comsigmaaldrich.com Computational modeling could be applied to investigate this or other synthetic pathways. nih.gov For a proposed reaction step, quantum chemical calculations can:
Locate Transition States: Identify the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.
Calculate Activation Energies: Determine the energy difference between the reactants and the transition state.
Identify Intermediates: Locate any local energy minima along the reaction pathway.
Evaluate Stereoselectivity: If the reaction creates the chiral center at C3, calculations can help predict which enantiomer might be preferentially formed by comparing the activation energies of the diastereomeric transition states leading to the (R) and (S) products.
Table 5: Hypothetical Calculated Energies for a Reaction Step in the Synthesis of this compound This table illustrates how computational data can be used to analyze a reaction mechanism.
| Species | Calculation Method | Relative Energy (kcal/mol) |
| Reactants | DFT/B3LYP | 0.0 |
| Transition State | DFT/B3LYP | +22.5 (Activation Energy) |
| Intermediate | DFT/B3LYP | -5.0 |
| Products | DFT/B3LYP | -15.0 (Reaction Energy) |
By providing this level of mechanistic detail, computational modeling serves as an indispensable tool in the design and optimization of synthetic routes for novel compounds like this compound.
Mechanistic Organic Chemistry of 3 Cyclopropylpiperazin 2 One Transformations
Ring-Opening Reactions of the Cyclopropyl (B3062369) Moiety and their Regio-/Stereoselectivity
The high ring strain of the cyclopropyl group in 3-Cyclopropylpiperazin-2-one makes it susceptible to ring-opening reactions, which can proceed through various mechanisms depending on the reagents and reaction conditions. These reactions are of significant interest as they allow for the introduction of new functionalities and the construction of more complex molecular architectures.
The regioselectivity and stereoselectivity of these ring-opening reactions are critical aspects. For instance, in acid-catalyzed ring-opening, protonation of the cyclopropyl ring can lead to a carbocationic intermediate. The subsequent attack by a nucleophile will preferentially occur at the most substituted carbon atom that can stabilize the positive charge. The stereochemical outcome is often dictated by the mechanism, with S(_N)2-type reactions leading to inversion of stereochemistry, while S(_N)1-type reactions may result in a mixture of stereoisomers.
Transition metal-catalyzed reactions offer another powerful avenue for the controlled ring-opening of the cyclopropyl group. Metals such as palladium, rhodium, and nickel can insert into a C-C bond of the cyclopropane (B1198618), forming a metallacyclobutane intermediate. Subsequent reductive elimination or reaction with another substrate can lead to a variety of ring-opened products. The choice of metal and ligands plays a crucial role in determining the regio- and stereoselectivity of these transformations.
Reactivity and Functionalization of the Piperazinone Amide Group
The piperazinone ring contains an amide functional group, which is a versatile handle for further molecular modifications. The reactivity of this amide is influenced by the electronic and steric environment within the this compound scaffold.
The nitrogen atom of the amide can be deprotonated with a suitable base to generate an amidate anion, which can then participate in a range of reactions. For instance, it can be alkylated, acylated, or arylated to introduce substituents at the N1 position of the piperazinone ring. The choice of base and electrophile is critical to achieve selective functionalization without cleaving the amide bond.
Alternatively, the carbonyl group of the amide can be activated for nucleophilic attack. Reduction of the amide to the corresponding amine using reagents like lithium aluminum hydride provides access to 3-cyclopropylpiperazines. Furthermore, the amide bond can be hydrolyzed under acidic or basic conditions, although this often requires harsh conditions. More sophisticated methods for amide bond cleavage under milder conditions are continuously being developed.
Elucidation of Reaction Mechanisms in the Formation and Derivatization of this compound
Understanding the mechanisms of formation and derivatization of this compound is fundamental for the rational design of synthetic routes and the prediction of reaction outcomes. The synthesis of the this compound core can be achieved through various strategies, often involving the cyclization of appropriately functionalized precursors. For example, a common approach involves the reaction of a cyclopropyl-substituted diamine with an α-haloacetyl halide or a related electrophile. The mechanism of this cyclization typically proceeds via a series of nucleophilic substitution reactions.
Computational studies and kinetic experiments are valuable tools for elucidating the intricate details of these reaction mechanisms. For instance, density functional theory (DFT) calculations can be employed to map the potential energy surface of a reaction, identifying transition states and intermediates. This information can provide insights into the factors controlling the regio- and stereoselectivity of the observed transformations.
Strategic Applications of 3 Cyclopropylpiperazin 2 One As a Chiral Synthetic Building Block
Construction of Complex Polycyclic Architectures
The rigid, stereochemically defined framework of 3-Cyclopropylpiperazin-2-one makes it an attractive starting point for the synthesis of complex polycyclic architectures. While specific examples detailing the use of this exact compound are not prevalent, the general strategies applied to related heterocyclic lactams illustrate its potential. The synthesis of fused, bridged, and spirocyclic systems often relies on the strategic elaboration of a core heterocycle.
Research in the field has demonstrated that piperazine-based scaffolds can be merged with other heterocyclic systems, such as indazoles, to create novel fused polycyclic structures. tmc.edu In such synthetic routes, the inherent chirality of a building block like this compound would be instrumental in directing the stereochemical outcome of subsequent cyclization or annulation reactions. The cyclopropyl (B3062369) group at the C3 position not only introduces a key structural motif but also influences the conformational preference of the piperazinone ring, which can be exploited to control diastereoselectivity in complex synthetic sequences.
Furthermore, methods such as intramolecular domino or cycloaddition reactions are powerful tools for building molecular complexity from simple precursors. nih.gov The piperazinone core provides multiple reaction handles—the two nitrogen atoms and the alpha-carbon to the carbonyl—that can be functionalized with reactive groups to facilitate intramolecular bond formation, leading to intricate polycyclic systems. For instance, the direct organocatalytic coupling of diketopiperazines with indoles has been shown to construct the core of various fungal alkaloids. nih.gov Applying similar logic, this compound could serve as the foundational chiral piece in convergent syntheses of novel, stereochemically pure polycyclic compounds.
Scaffold Diversification and Library Generation for Chemical Biology Research
Diversity-oriented synthesis (DOS) is a powerful strategy in chemical biology and drug discovery for creating collections of structurally diverse small molecules to probe biological systems. The piperazine (B1678402) scaffold is considered a cornerstone of many chemical libraries due to its favorable physicochemical properties and its presence in numerous FDA-approved drugs. nih.govnih.govnih.govmdpi.com Chiral, C3-substituted piperazinones like this compound are exceptionally well-suited for generating libraries with high sp3-carbon content and three-dimensional complexity, addressing the "escape from flatland" concept in modern medicinal chemistry. nih.gov
The this compound scaffold offers several orthogonal points for diversification, allowing for the rapid generation of a large number of distinct analogues from a common core. The fixed chirality at C3, provided by the cyclopropyl group, ensures that the resulting library members are enantiomerically defined, which is crucial for studying stereospecific interactions with biological targets.
The primary diversification points include:
N1-Substitution: The secondary amine at the N1 position can be readily functionalized through alkylation, acylation, arylation, or reductive amination.
N4-Substitution: The amide nitrogen at the N4 position can also be substituted, often after protection and deprotection of the N1 position, to introduce further diversity.
Carbonyl Group Modification: The lactam carbonyl can be reduced to yield the corresponding chiral 2-cyclopropylpiperazine (B49521), transforming the scaffold into a versatile chiral diamine, which itself can be further diversified. nih.gov
Below is a table illustrating the potential for scaffold diversification starting from the this compound core.
| Diversification Point | Reaction Type | Potential Reagents/Building Blocks | Resulting Functionality |
| N1 Position | Reductive Amination | Aldehydes, Ketones | N-Alkyl, N-Benzyl groups |
| Acylation | Acid Chlorides, Carboxylic Acids | N-Acyl, N-Aroyl groups | |
| Arylation | Aryl Halides (e.g., Buchwald-Hartwig) | N-Aryl groups | |
| Sulfonylation | Sulfonyl Chlorides | N-Sulfonyl groups | |
| N4 Position | Alkylation | Alkyl Halides | N-Alkyl groups |
| Arylation | Aryl Halides | N-Aryl groups | |
| C2 Carbonyl | Reduction | Borane (BH3), LiAlH4 | Piperazine (chiral diamine) |
This systematic functionalization allows for the creation of extensive libraries of compounds where the central chiral core is decorated with a wide array of functional groups, enabling a thorough exploration of the chemical space around the 3-cyclopropylpiperazinone scaffold. mdpi.commdpi.com Such libraries are invaluable for screening against various biological targets to identify novel probes and therapeutic leads. nih.gov
Development of Stereochemically Defined Ligands and Organocatalysts
The development of new chiral ligands and organocatalysts is fundamental to advancing asymmetric synthesis. Chiral 1,2-diamines are a cornerstone motif in the design of ligands for transition-metal-catalyzed reactions. By reducing the amide bond of this compound, one can access the corresponding (S)- or (R)-2-cyclopropylpiperazine. This product is a stereochemically pure, C2-substituted chiral diamine, a class of compounds known to be effective ligands in a multitude of asymmetric transformations.
The resulting chiral piperazine can be N-functionalized to create a diverse range of bidentate or polydentate ligands. For example, the introduction of phosphine, pyridine, or oxazoline (B21484) moieties onto the nitrogen atoms can generate ligands suitable for coordinating with various transition metals like palladium, rhodium, copper, and iridium. These metal complexes are then used to catalyze reactions with high enantioselectivity.
While direct examples using the 2-cyclopropylpiperazine backbone are specific, the broader class of C2-symmetric and non-symmetric chiral diamine ligands has been successfully applied in numerous catalytic asymmetric reactions. The table below summarizes key reaction types where ligands derived from such chiral diamine scaffolds have proven effective.
| Asymmetric Reaction Type | Typical Metal Catalyst | Role of Chiral Diamine Ligand |
| Hydrogenation | Rhodium, Iridium, Ruthenium | Controls enantioselective addition of H2 to double bonds. |
| Allylic Alkylation | Palladium, Iridium | Directs the stereoselective attack of a nucleophile. mdpi.com |
| C-H Functionalization | Palladium, Rhodium | Induces enantioselectivity in the activation and functionalization of C-H bonds. mdpi.com |
| Cyclopropanation | Copper, Rhodium | Controls the stereochemistry of carbene transfer to an olefin. |
| Diels-Alder Reaction | Copper, Scandium | Acts as a chiral Lewis acid catalyst to control facial selectivity. |
| Michael Addition | Various | Organocatalysis or as a ligand for metal-catalyzed conjugate additions. |
The development of organocatalysts, which are metal-free small organic molecules, is another area where this scaffold is valuable. Chiral diamines and their derivatives can function as Brønsted or Lewis bases, or participate in hydrogen-bond-mediated catalysis. nih.gov For instance, derivatized chiral piperazines could be employed in reactions such as asymmetric Michael additions, aldol (B89426) reactions, or Mannich reactions, where they can activate substrates and control the stereochemical environment of the transition state. The unique steric and electronic properties of the cyclopropyl group at the C2 position would be expected to impart distinct reactivity and selectivity profiles compared to other alkyl or aryl substituted analogues.
Emerging Trends and Future Research Trajectories in 3 Cyclopropylpiperazin 2 One Chemistry
Innovative Catalytic Systems for Efficient Synthesis
The development of novel and efficient synthetic routes to chiral piperazin-2-ones is a cornerstone of future research in this area. While traditional methods often rely on multi-step sequences, emerging trends point towards the use of innovative catalytic systems to streamline these processes, enhancing both efficiency and stereoselectivity.
Palladium-catalyzed reactions have shown considerable promise in this regard. For instance, the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones has been demonstrated as a viable method for producing highly enantioenriched tertiary piperazine-2-ones. nih.gov Similarly, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols offers a facile route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.orgdicp.ac.cn These approaches not only provide access to key intermediates but also allow for the introduction of molecular diversity, crucial for the development of extensive compound libraries for biological screening.
Beyond palladium, other catalytic systems are also gaining traction. A one-pot asymmetric synthesis of C3-substituted piperazin-2-ones has been developed utilizing a quinine-derived urea (B33335) catalyst. acs.org This method proceeds via a sequential Knoevenagel reaction/asymmetric epoxidation followed by a domino ring-opening cyclization, showcasing the power of organocatalysis in constructing complex heterocyclic scaffolds. acs.org Furthermore, the use of copper-based catalysts in conjunction with stannyl (B1234572) amine protocol (SnAP) reagents is being explored for the synthesis of N-unprotected piperazines and related heterocycles from aldehydes. ethz.chnih.gov The development of a robust catalytic variant of this methodology could significantly expand the substrate scope and pave the way for a catalytic, enantioselective process. ethz.chnih.gov
The following table summarizes some of the innovative catalytic systems being explored for the synthesis of piperazin-2-one (B30754) derivatives:
| Catalyst System | Reaction Type | Key Advantages |
| Palladium Complexes | Asymmetric Allylic Alkylation | High enantioselectivity for tertiary piperazin-2-ones. nih.gov |
| Palladium Complexes | Asymmetric Hydrogenation | Excellent diastereoselectivity and enantioselectivity for disubstituted piperazin-2-ones. rsc.orgdicp.ac.cn |
| Quinine-Derived Urea | One-Pot Sequential Reaction | Asymmetric synthesis of C3-substituted piperazin-2-ones from simple starting materials. acs.org |
| Copper(II) triflate with Ligands | Cyclization with SnAP Reagents | Potential for a robust and catalytic enantioselective synthesis of N-unprotected piperazines. ethz.chnih.gov |
Automated and High-Throughput Synthesis Methodologies
The demand for large and diverse libraries of 3-cyclopropylpiperazin-2-one analogs for drug discovery programs necessitates a shift from traditional, manual synthesis to more automated and high-throughput approaches. These methodologies offer the potential to significantly accelerate the pace of research by enabling the rapid synthesis and purification of a multitude of compounds.
High-throughput experimentation (HTE) is a powerful tool that allows for the rapid screening of a wide array of reaction conditions, including catalysts, solvents, and temperatures, to identify optimal synthetic pathways. This approach, built upon laboratory automation and parallel experimentation, can dramatically reduce the time and resources required for process development.
Continuous flow synthesis is another emerging technology that is poised to revolutionize the synthesis of complex molecules like this compound. By carrying out reactions in a continuously flowing stream rather than in a batch reactor, this method offers several advantages, including enhanced safety, improved reaction control, and the potential for seamless integration of reaction, workup, and purification steps. The development of automated multi-step continuous flow synthesis platforms will be instrumental in the efficient production of libraries of this compound derivatives for biological evaluation.
Exploration of Novel Reactivity Patterns and Transformations
Future research will undoubtedly focus on exploring the untapped reactivity of the this compound scaffold to access novel chemical space. The unique structural features of this molecule, namely the strained cyclopropyl (B3062369) ring and the piperazin-2-one core, offer a wealth of opportunities for innovative chemical transformations.
The cyclopropyl group is known to participate in a variety of ring-opening reactions, which can be triggered by radical initiators or Lewis acids. beilstein-journals.orgnih.govscispace.com The investigation of these reactions in the context of the this compound system could lead to the development of novel molecular skeletons. For instance, oxidative radical ring-opening/cyclization reactions could provide access to fused or spirocyclic piperazinone derivatives with unique three-dimensional architectures. beilstein-journals.orgnih.gov
The piperazin-2-one ring itself also presents opportunities for novel transformations. While the amide bond within the ring is relatively stable, its reactivity can be modulated by the introduction of activating groups. Furthermore, the nitrogen atoms of the piperazine (B1678402) ring can participate in a variety of reactions, including N-arylation and N-alkylation, to introduce further diversity. The exploration of cycloaddition reactions, such as [3+2] or [2+2+2] cycloadditions, involving the piperazinone core or appended functional groups could also lead to the synthesis of complex, polycyclic systems. nih.govrsc.org
Integration with Advanced Characterization and Computational Platforms
The synergy between modern synthetic chemistry, advanced analytical techniques, and computational modeling is becoming increasingly crucial for the efficient design and development of new chemical entities. For this compound chemistry, the integration of these platforms will be essential for a deeper understanding of structure-activity relationships and for the rational design of next-generation analogs.
Advanced analytical techniques, such as high-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy, will be indispensable for the unambiguous characterization of novel this compound derivatives and their reaction products. These techniques provide detailed information about the molecular formula, connectivity, and stereochemistry of complex molecules.
Computational chemistry will play a pivotal role in predicting the reactivity, conformational preferences, and physicochemical properties of this compound analogs. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model reaction mechanisms and to understand the factors that govern stereoselectivity in catalytic reactions. Molecular dynamics simulations can provide insights into the conformational behavior of these molecules, which is often a critical determinant of their biological activity.
Design Principles for Next-Generation Cyclopropyl-Piperazinone Hybrid Structures
The design of next-generation hybrid structures incorporating the this compound scaffold will be guided by a deep understanding of the principles of medicinal chemistry and target-specific interactions. The unique conformational constraints imposed by the cyclopropyl and piperazinone rings can be leveraged to optimize the presentation of pharmacophoric groups and to enhance binding affinity and selectivity for specific biological targets.
One key design principle will be the use of the this compound core as a rigid scaffold to orient substituents in a precise three-dimensional arrangement. This can be particularly advantageous for targeting protein-protein interactions or for designing inhibitors that bind to well-defined pockets on enzymes or receptors.
The following table outlines key design principles for the development of next-generation cyclopropyl-piperazinone hybrid structures:
| Design Principle | Rationale | Potential Application |
| Scaffold Rigidity | Precise orientation of substituents for optimal target binding. | Development of potent and selective enzyme inhibitors or receptor antagonists. |
| Conformational Constraint | Restriction of molecular flexibility to favor a bioactive conformation. | Enhancement of binding affinity and reduction of off-target effects. |
| Physicochemical Property Modulation | Optimization of ADME properties for improved drug-likeness. | Improvement of oral bioavailability and metabolic stability. |
| Introduction of Diversity | Exploration of a broad chemical space to identify novel biological activities. | Generation of compound libraries for high-throughput screening. |
By embracing these emerging trends and future research trajectories, the scientific community is well-positioned to unlock the full potential of this compound chemistry and to develop novel therapeutic agents that address unmet medical needs.
Q & A
Q. Table 1: Key Spectroscopic Parameters for this compound
| Technique | Expected Signals/Peaks | Reference |
|---|---|---|
| -NMR | δ 1.0–1.5 (cyclopropyl CH), δ 3.2–4.0 (piperazine CH/NH) | |
| IR | 1650–1700 cm (C=O), 3200–3400 cm (NH) | |
| HRMS | [M+H] = Calculated exact mass ± 2 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
